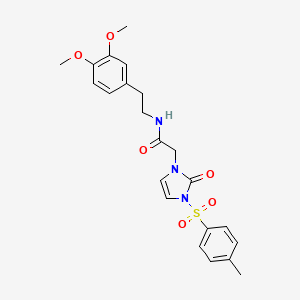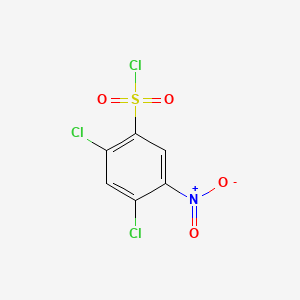
3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, one of which is aromatic (a benzene ring), and the other is not (a pyrimidine ring). The dichlorobenzyl group and the dimethyl groups are substituents on the quinazolinone core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic quinazolinone core, with the dichlorobenzyl group attached at the 3-position and two methyl groups attached at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these structural features .科学的研究の応用
Synthesis and Chemical Properties
Recent Advances in Synthesis
4(3H)-quinazolinones, including derivatives like 3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone, have been the focus of numerous synthesis studies due to their broad applications across antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities. New routes and strategies for their synthesis have been extensively explored to enhance their accessibility and efficacy in various biological applications (Lin He et al., 2014).
Biological Activities and Applications
Analgesic Activity
Certain 4(3H)-quinazolinone derivatives have demonstrated significant analgesic activities. For instance, studies on compounds structurally related to 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one have shown notable analgesic effects, suggesting their potential as pain management agents (Osarumwense Peter Osarodion, 2023).
Antiviral and Anticonvulsant Activities
Quinazolinone derivatives have been identified with moderate to good antiviral activity, illustrating their potential in treating viral infections. Moreover, their structural variability allows for the synthesis of compounds with targeted anticonvulsant properties, indicating their applicability in managing seizure disorders (Xingwen Gao et al., 2007).
Antimicrobial and Antifungal Properties
The synthesis of novel quinazolinone derivatives has revealed compounds with strong antifungal and antimicrobial activities. These findings underscore the potential of quinazolinone compounds in developing new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi (Xianglong Wang et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-2,2-dimethyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-17(2)20-15-6-4-3-5-12(15)16(22)21(17)10-11-7-8-13(18)14(19)9-11/h3-9,20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPRPWCUHAKFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1CC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2664699.png)







![(E)-2-(4-bromophenyl)sulfonyl-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile](/img/structure/B2664711.png)


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2664715.png)
![Ethyl 2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2664718.png)

